N'-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N’-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that combines an imidazole ring, a triazine ring, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The imidazole ring is then introduced through a substitution reaction, followed by the addition of the allyl and diphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N’-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in biological studies.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The imidazole and triazine rings may interact with enzymes or receptors, modulating their activity. The allyl and diphenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-allyl-6-(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine
- N’-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
N’-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N7 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-imidazol-1-yl-4-N,4-N-diphenyl-2-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H19N7/c1-2-13-23-19-24-20(27-15-14-22-16-27)26-21(25-19)28(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h2-12,14-16H,1,13H2,(H,23,24,25,26) |
InChI Key |
XNMNTOFNEHOCDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
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